molecular formula C10H9N3O3S2 B2519464 Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate CAS No. 1173062-23-1

Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate

Cat. No.: B2519464
CAS No.: 1173062-23-1
M. Wt: 283.32
InChI Key: LVYXXPOARSRYCP-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate is a complex organic compound that features a thiadiazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thiophene-3-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the nitro group on the thiadiazole ring can produce the corresponding amine .

Scientific Research Applications

Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-3-carboxylate is unique due to the combination of the thiadiazole and thiophene rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(4-methylthiadiazole-5-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S2/c1-5-7(18-13-12-5)8(14)11-9-6(3-4-17-9)10(15)16-2/h3-4H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYXXPOARSRYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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